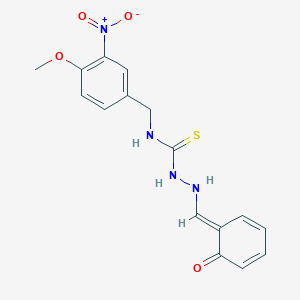
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as HMTCA, and it is a hydrazone derivative that exhibits interesting properties such as antioxidant, antimicrobial, and anticancer activities.
作用机制
The mechanism of action of HMTCA is not fully understood, but it is believed to involve multiple pathways. In medicine, HMTCA can scavenge free radicals and inhibit the production of reactive oxygen species (ROS) by activating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. HMTCA can also induce apoptosis in cancer cells by activating the intrinsic and extrinsic apoptotic pathways. It can upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2.
In agriculture, HMTCA can inhibit the growth and proliferation of plant pathogens by disrupting their cell membranes and cell walls. It can also induce systemic resistance in plants by activating the plant defense mechanisms such as the production of phytohormones and pathogenesis-related (PR) proteins.
生化和生理效应
HMTCA can have both beneficial and adverse effects on biochemical and physiological processes. In medicine, HMTCA can protect cells from oxidative stress and inflammation, which are implicated in the development of various diseases. However, high doses of HMTCA can have cytotoxic and genotoxic effects on normal cells, leading to adverse effects such as DNA damage and cell death.
In agriculture, HMTCA can enhance plant growth and yield by improving nutrient uptake and photosynthesis. However, high doses of HMTCA can have phytotoxic effects on plants, leading to growth inhibition and chlorosis.
实验室实验的优点和局限性
HMTCA has several advantages and limitations for lab experiments. One advantage is its ease of synthesis and purification, which allows for large-scale production and characterization. HMTCA is also stable under various conditions and can be stored for long periods without degradation. However, one limitation is its low solubility in water, which can hinder its bioavailability and efficacy. HMTCA also has limited stability under acidic and basic conditions, which can affect its reactivity and selectivity.
未来方向
There are several future directions for the research and development of HMTCA. In medicine, HMTCA can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The mechanism of action of HMTCA can also be elucidated to better understand its biological effects. In agriculture, HMTCA can be evaluated for its efficacy and safety as a natural pesticide and plant growth regulator. The use of HMTCA in combination with other compounds can also be explored to enhance its activity and selectivity. In materials science, HMTCA can be used as a building block for the synthesis of novel materials with tailored properties for various applications.
合成方法
HMTCA can be synthesized through the condensation reaction between 2-hydroxybenzaldehyde and N-(4-methoxy-3-nitrobenzyl)thiocarbohydrazide in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using a reducing agent such as sodium borohydride. The yield of HMTCA can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
科学研究应用
HMTCA has been extensively studied for its potential applications in various fields. In medicine, HMTCA has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in the development of various diseases such as cancer, diabetes, and neurodegenerative disorders. HMTCA can also inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
In agriculture, HMTCA has been shown to exhibit antimicrobial activity against various plant pathogens such as fungi, bacteria, and viruses. It can be used as a natural alternative to synthetic pesticides, which have adverse effects on the environment and human health. HMTCA can also enhance plant growth and yield by improving nutrient uptake and photosynthesis.
In materials science, HMTCA can be used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.
属性
CAS 编号 |
186453-57-6 |
|---|---|
产品名称 |
2-((2-Hydroxyphenyl)methylene)-N-((4-methoxy-3-nitrophenyl)methyl)hydrazinecarbothioamide |
分子式 |
C16H16N4O4S |
分子量 |
360.4 g/mol |
IUPAC 名称 |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-methoxy-3-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16N4O4S/c1-24-15-7-6-11(8-13(15)20(22)23)9-17-16(25)19-18-10-12-4-2-3-5-14(12)21/h2-8,10,21H,9H2,1H3,(H2,17,19,25)/b18-10+ |
InChI 键 |
IFUSNZVTJASSDQ-ZRDIBKRKSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN/C=C/2\C=CC=CC2=O)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2O)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=S)NNC=C2C=CC=CC2=O)[N+](=O)[O-] |
同义词 |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-methoxy- 3-nitrophenyl)methyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
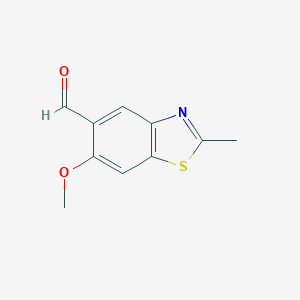
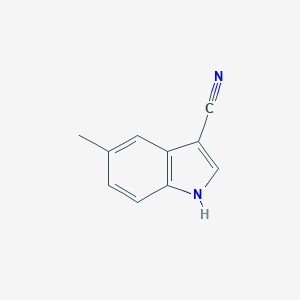
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
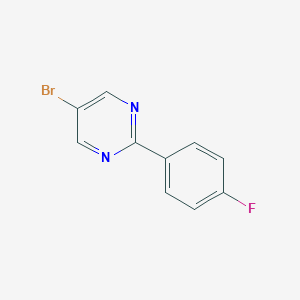
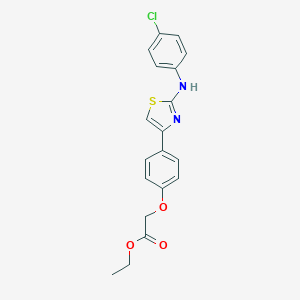
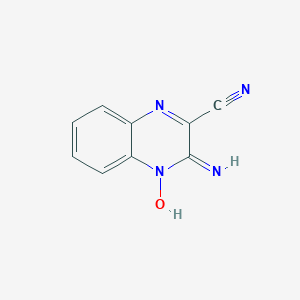
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
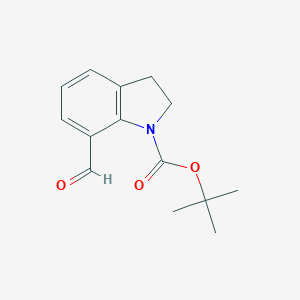
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
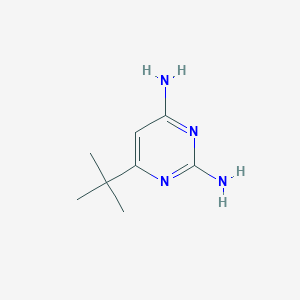
![Ethyl 4-(4-fluorophenoxy)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B69506.png)